2,2-Difluoro-2-(fluorosulfonyl)acetic acid

Catalog No.
S779086
CAS No.
1717-59-5
M.F
C2HF3O4S
M. Wt
178.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Difluoro-2-(fluorosulfonyl)acetic acid

CAS Number

1717-59-5

Product Name

2,2-Difluoro-2-(fluorosulfonyl)acetic acid

IUPAC Name

2,2-difluoro-2-fluorosulfonylacetic acid

Molecular Formula

C2HF3O4S

Molecular Weight

178.09 g/mol

InChI

InChI=1S/C2HF3O4S/c3-2(4,1(6)7)10(5,8)9/h(H,6,7)

InChI Key

VYDQUABHDFWIIX-UHFFFAOYSA-N

SMILES

C(=O)(C(F)(F)S(=O)(=O)F)O

Synonyms

Difluoro(fluorosulfonyl)-acetic Acid; (Fluorosulfonyl)difluoroacetic Acid; 2-(Fluorosulfonyl)-2,2-difluoroacetic Acid; Difluoro(fluorosulfonyl)acetic Acid

Canonical SMILES

C(=O)(C(F)(F)S(=O)(=O)F)O

The exact mass of the compound 2,2-Difluoro-2-(fluorosulfonyl)acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,2-Difluoro-2-(fluorosulfonyl)acetic acid (DFSA) is a highly specialized fluorinated building block primarily utilized as a liquid-phase precursor for difluorocarbene (:CF2) generation. In industrial and laboratory settings, it enables the difluoromethylation of alcohols, phenols, and N-heterocycles, and serves as the direct synthetic precursor to advanced difluorocarbene reagents like trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA). Supplied as a dense, moisture-sensitive liquid (density ~1.72 g/mL), DFSA offers a distinct operational advantage over gaseous difluorocarbene sources by allowing precise stoichiometric control in standard batch reactors without requiring pressurized gas handling infrastructure .

Substituting DFSA with traditional difluorocarbene generators like sodium chlorodifluoroacetate or chlorodifluoromethane (Freon-22) often leads to process incompatibilities and yield penalties. Chlorodifluoromethane is a gas that requires specialized high-pressure equipment and strong basic conditions, limiting its use with base-sensitive substrates. Conversely, while sodium chlorodifluoroacetate is a solid bench-stable alternative, it typically requires elevated temperatures (often >100 °C) to undergo decarboxylation, which can degrade thermally labile intermediates. DFSA and its immediate derivatives can be activated under much milder conditions—often at room temperature or with catalytic fluoride—making DFSA critical for late-stage functionalization and the synthesis of complex, temperature-sensitive active pharmaceutical ingredients (APIs) [1].

Thermal Activation Threshold vs. Sodium Chlorodifluoroacetate

Traditional difluorocarbene generation relies on the thermal decarboxylation of sodium chlorodifluoroacetate, which typically requires heating to 100–120 °C in polar aprotic solvents. In contrast, DFSA and its esterified derivatives (e.g., TFDA) can be activated at significantly lower temperatures, often between 0 °C and room temperature when triggered by catalytic fluoride or mild bases [1]. This lower activation barrier prevents the thermal degradation of complex, sensitive substrates during late-stage difluoromethylation.

Evidence DimensionActivation Temperature
Target Compound Data0 °C to room temperature (with fluoride/base activation for derivatives)
Comparator Or BaselineSodium chlorodifluoroacetate (>100 °C)
Quantified Difference~80–100 °C reduction in required reaction temperature
ConditionsStandard difluoromethylation in organic solvents

Enables the difluoromethylation of thermally labile API intermediates that would decompose under the harsh heating required by traditional solid precursors.

Phase and Handling Efficiency vs. Chlorodifluoromethane

Chlorodifluoromethane (HCFC-22) is a common industrial difluorocarbene source, but its gaseous state (boiling point -40.8 °C) mandates high-pressure autoclaves and specialized gas-dosing infrastructure. DFSA is a liquid at room temperature (boiling point 153 °C) with a density of 1.72 g/mL, allowing for standard volumetric dispensing in conventional glass-lined batch reactors [1]. This eliminates the need for pressurized systems and significantly streamlines scale-up operations in standard pharmaceutical manufacturing facilities.

Evidence DimensionPhysical State and Handling
Target Compound DataLiquid (bp 153 °C); standard batch reactor compatible
Comparator Or BaselineChlorodifluoromethane (Gas, bp -40.8 °C); requires pressurized autoclaves
Quantified DifferenceElimination of high-pressure gas dosing requirements
ConditionsStandard laboratory or pilot-plant scale-up

Reduces capital equipment costs and simplifies process safety management by replacing a pressurized gas with a bench-stable liquid.

Precursor Utility for Advanced Reagent Synthesis (TFDA)

While some difluorocarbene sources are terminal reagents, DFSA serves as the obligate precursor for synthesizing next-generation difluorocarbene transfer agents like trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA). TFDA is highly efficient for the cyclopropanation of electron-deficient alkenes. Procurement of high-purity DFSA (≥97%) directly dictates the yield and purity of these downstream reagents, which cannot be synthesized from alternative difluorocarbene sources like sodium chlorodifluoroacetate[1].

Evidence DimensionDownstream Reagent Synthesis Capability
Target Compound DataDirect precursor to TFDA and MDFA
Comparator Or BaselineSodium chlorodifluoroacetate (Cannot form TFDA/MDFA)
Quantified DifferenceExclusive synthetic pathway to fluorosulfonyl-based carbene reagents
ConditionsEsterification / Silylation workflows

Essential for chemical manufacturers and CROs needing to produce TFDA or MDFA for specialized cyclopropanation reactions.

Late-Stage Difluoromethylation of Phenols and Alcohols

Because DFSA and its derivatives can be activated under milder conditions than traditional salts, it is heavily utilized in medicinal chemistry for the late-stage introduction of difluoromethyl (-CF2H) groups onto phenolic and aliphatic hydroxyls. This bioisosteric replacement is critical for modulating the lipophilicity and metabolic stability of drug candidates without subjecting the core scaffold to destructive thermal degradation .

Synthesis of TFDA and MDFA for Cyclopropanation

DFSA is the primary industrial starting material for synthesizing TFDA and MDFA. These downstream reagents are highly prized for their ability to perform difluorocyclopropanation on unreactive or electron-deficient alkenes. Procurement of DFSA is therefore a mandatory step for specialty chemical suppliers manufacturing these advanced fluorination reagents [1].

Preparation of 1-Difluoromethyl-2-oxo-1,2-dihydropyridine Analogs

DFSA is specifically employed as a reagent for reacting with 2-chloropyridines to yield 1-difluoromethyl-2-oxo-1,2-dihydropyridine derivatives. Its liquid state and specific reactivity profile allow for precise stoichiometric control in these N-heterocycle functionalizations, which are valuable in agrochemical and pharmaceutical library synthesis.

XLogP3

0.5

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (85.11%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (85.11%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Wikipedia

2-(Fluorosulfonyl)difluoroacetic acid

Dates

Last modified: 08-15-2023

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